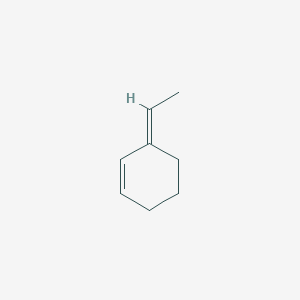
3-ethylidene-1-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethylidene-1-cyclohexene: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . It is a stereoisomer of 3-ethylidenecyclohexene, existing in both E (trans) and Z (cis) forms . This compound is characterized by the presence of an ethylidene group attached to a cyclohexene ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylidene-1-cyclohexene typically involves the alkylation of cyclohexene with ethylidene derivatives under controlled conditions . The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the ethylidene group on the cyclohexene ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes distillation to separate the E and Z isomers, followed by purification steps to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-ethylidene-1-cyclohexene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), chlorine (Cl2), often in the presence of light or heat.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
3-ethylidene-1-cyclohexene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethylidene-1-cyclohexene involves its interaction with molecular targets such as enzymes and receptors . The ethylidene group can undergo isomerization and reactivity with nucleophiles, leading to various biochemical pathways . The compound’s effects are mediated through covalent bonding and non-covalent interactions with target molecules .
Comparación Con Compuestos Similares
Cyclohexene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexene: Contains an ethyl group instead of an ethylidene group, leading to different reactivity patterns.
Cyclohexanone: An oxidized form of cyclohexene, used in different industrial applications.
Uniqueness: 3-ethylidene-1-cyclohexene is unique due to its stereoisomerism and the presence of the ethylidene group, which imparts distinct chemical and physical properties . This makes it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
16631-62-2 |
|---|---|
Fórmula molecular |
C7H14N6S2 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3E)-3-ethylidenecyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2- |
Clave InChI |
HCKKIWXIMBMLCD-WAPJZHGLSA-N |
SMILES |
CC=C1CCCC=C1 |
SMILES isomérico |
C/C=C/1\CCCC=C1 |
SMILES canónico |
CC=C1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















